molecular formula C12H10O3 B044272 5-(4-Methoxyphenyl)furan-2-carbaldehyde CAS No. 34070-33-2

5-(4-Methoxyphenyl)furan-2-carbaldehyde

Cat. No. B044272
CAS RN: 34070-33-2
M. Wt: 202.21 g/mol
InChI Key: JPCUGGGXLKGQEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzofuran compounds typically involves several steps, including the protection of hydroxyl groups, ortho-bromination of phenols, and employing conditions conducive to forming the desired furan rings. A notable approach includes the use of starting materials like methyl ferulate for biomimetic synthesis, highlighting the compound's complexity and the precision required in its synthesis (Hutchinson, Luetjens, & Scammells, 1997); (Kuo & Wu, 1996).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been elucidated using techniques such as X-ray powder diffraction (XRPD) and density functional theory (DFT). These studies confirm the compound's triclinic structure and provide insights into its intermolecular interactions through Hirshfeld surface analysis and fingerprint plots, showcasing the detailed geometry and electronic structure (Rahmani et al., 2017).

Chemical Reactions and Properties

Furan-2-carbaldehyde compounds are versatile C1 building blocks used in synthesizing bioactive molecules, such as quinazolin-4(3H)-ones, through photocatalytic C–C bond cleavage. This demonstrates the compound's reactivity and potential in creating complex molecular architectures without the need for protecting groups, highlighting its role in green chemistry (Yu et al., 2018).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as 5-(4-Methoxyphenyl)furan-2-carbaldehyde, are influenced by their molecular structure. The thermodynamic properties, including the standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation, have been determined using methods like the Knudsen’s effusion method, providing valuable data for understanding the compound's stability and phase behavior (Dibrivnyi et al., 2015).

Chemical Properties Analysis

The chemical properties of 5-(4-Methoxyphenyl)furan-2-carbaldehyde and its derivatives can be explored through their reactivity with various electrophilic and nucleophilic reagents. Studies show that these compounds undergo reactions leading to the formation of various derivatives, demonstrating their chemical versatility and the potential for creating a wide range of functional materials (Soliman & El-Sakka, 2017).

Scientific Research Applications

  • Synthesis of Bioactive Compounds : Furan-2-carbaldehydes, like 5-(4-Methoxyphenyl)furan-2-carbaldehyde, are used as efficient green building blocks for synthesizing bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C-C bond cleavage under visible light (Yu et al., 2018).

  • Potential Anti-Alzheimer's Agents : Some derivatives, such as 2-(4-Methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde, have shown promise as anti-Alzheimer's agents by inhibiting acetylcholinesterase (Mphahlele et al., 2019).

  • Obesity and Related Conditions : Danshen methoxybenzo[b]furan derivatives can inhibit adipocyte differentiation and the induction of inflammatory adipokines, which could benefit patients with obesity and related conditions (Sung et al., 2010).

  • Thermodynamic Properties : Studies on thermodynamic properties of various furan-2-carbaldehyde isomers, including those substituted with different phenyl groups, have been conducted to understand their stability and reactivity (Dibrivnyi et al., 2015).

  • Cancer Treatment Potential : Some furan-2-carbaldehyde compounds demonstrate weak or no cytotoxicity against human colon carcinoma and chronic myelogenous leukemia cell lines, suggesting potential as cancer treatments (Huang et al., 2015).

  • Heterocyclic Compound Synthesis : The preparation of various heterocyclic 2-carbaldehydes, including those derived from furan and thiophen, has been successfully demonstrated, highlighting their versatility in organic synthesis (Chadwick et al., 1973).

  • Neuroprotective Activities : Compounds derived from Gastrodia elata, which include furan-2-carbaldehyde derivatives, show significant neuroprotective activity against oxidative stress-induced cell damage, making them promising candidates for developing new treatments for oxidative stress-related neurodegenerative diseases (Li et al., 2016).

  • Green Chemistry : The use of furfural and hydroxymethylfurfural derivatives in heterogeneously catalyzed processes for biomass conversion is being explored for its potential in green chemistry (Karinen et al., 2011).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements indicate that it is harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312+P330) .

properties

IUPAC Name

5-(4-methoxyphenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCUGGGXLKGQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374875
Record name 5-(4-methoxyphenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)furan-2-carbaldehyde

CAS RN

34070-33-2
Record name 5-(4-methoxyphenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Methoxyphenyl)-2-furaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 5l. three-necked flask equipped with stirrer, thermometer and dropping funnel was charged with water (150ml), concentrated HCl (400 ml) was introduced, followed by p-anisidine (185 g, 1.5 moles). A solution of sodium nitrite (108 g, 1.56 moles) in water (300 ml) was introduced dropwise maintaining -10° to -5°C. Furfural (184 g, 1.92 moles) was introduced followed by a solution of CuCl2.2H2O (46 g) in water (300 ml). The reaction mixture was heated to 53° with hot water maintaining 53°-68° for 2.5 hours. After cooling to room temperature overnight, the reaction mixture was extracted with ether (1800 ml). The dried (MgSO4) extract was evaporated in a rotary evaporator, and the residue was distilled under reduced pressure to give 70 g of black semi-solid product (b.p. 160°-190° at 2-5 mm).
[Compound]
Name
5l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
185 g
Type
reactant
Reaction Step Three
Quantity
108 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
184 g
Type
reactant
Reaction Step Five
[Compound]
Name
CuCl2.2H2O
Quantity
46 g
Type
reactant
Reaction Step Six
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
W Hernández, F Carrasco, A Vaisberg, E Spodine… - Journal of …, 2023 - hindawi.com
Ten new thiosemicarbazone derivatives, furan-2-carbaldehyde thiosemicarbazone (1), 3-methyl-furan-2-carbaldehyde thiosemicarbazone (2), 5-hydroxymethyl-furan-2-carbaldehyde …
Number of citations: 3 www.hindawi.com
VR Solomon, H Lee - Biomedicine & Pharmacotherapy, 2012 - Elsevier
In an attempt to develop effective anticancer therapeutics, a new series of heteroaryl chalcone compounds were designed, synthesized, and examined for their antiproliferative effects …
Number of citations: 94 www.sciencedirect.com
K Umezawa, Y Nakamura, H Makino, D Citterio… - pstorage-acs-6854636.s3 …
All chemical reagents and solvents for synthesis were purchased from commercial suppliers (Wako Pure Chemical, Tokyo Kasei Industry and Aldrich Chemical) and were used without …
P Ryan, M Xu, K Jahan, AK Davey… - ACS Chemical …, 2020 - ACS Publications
A series of novel furan-2-yl-1H-pyrazoles and their chemical precursors were synthesized and evaluated for their effectiveness at disrupting α-synuclein (α-syn) aggregation in vitro. The …
Number of citations: 8 pubs.acs.org
RMF Batista, SPG Costa, RMP Silva, NEM Lima… - Dyes and …, 2014 - Elsevier
A series of arylfuryl-bis(indolyl)methane derivatives were prepared in good yields by electrophilic substitution of indole with furyl aldehydes through a simple and mild hydrogensulfate-…
Number of citations: 24 www.sciencedirect.com
SH Kim, RD Rieke - The Journal of Organic Chemistry, 2013 - ACS Publications
Facile synthetic routes for the preparation of a wide range of 5-substituted 2-furaldehydes have been revealed. They were accomplished through either Pd-catalyzed cross-coupling …
Number of citations: 22 pubs.acs.org
M Kaloğlu, MH Şahan, SD Düşünceli, İ Özdemir - Catalysis Letters, 2022 - Springer
In this study, quinoxaline-linked bis(benzimidazolium) salts were synthesized as bis-N-heterocyclic carbene (NHC) precursors. These bis(NHC) precursors were used as multidentate …
Number of citations: 1 link.springer.com
H Xiang, R Liu, X Zhang, R An, M Zhou… - Journal of Medicinal …, 2023 - ACS Publications
One possible strategy for modulating autophagy is to disrupt the critical protein–protein interactions (PPIs) formed during this process. Our attention is on the autophagy-related 12 (…
Number of citations: 3 pubs.acs.org
BJ Müller, SM Borisov, I Klimant - Advanced Functional …, 2016 - Wiley Online Library
Optical sensing materials for the selective measurement of potassium ions (K + ) in water are presented. The indicator dyes are based on an aza‐crown ether as a receptor and …
Number of citations: 69 onlinelibrary.wiley.com
SG Awuah - 2013 - search.proquest.com
Photodynamic therapy (PDT) and fluorescence imaging are non-invasive modalities for disease treatment and diagnosis respectively. Both modalities require the use of a dye (light …
Number of citations: 3 search.proquest.com

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